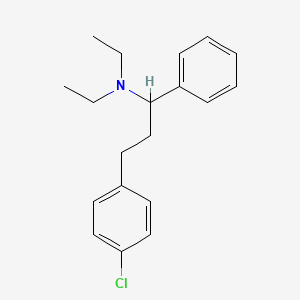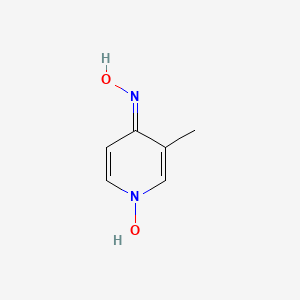
3-Methyl-4-hydroxyaminopyridine 1-oxide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Methyl-4-hydroxyaminopyridine 1-oxide is an organic compound belonging to the pyridine family. Pyridines are heterocyclic aromatic compounds with a six-membered ring containing one nitrogen atom. This specific compound is characterized by the presence of a methyl group at the third position, a hydroxyamino group at the fourth position, and an oxide group at the first position of the pyridine ring. These functional groups confer unique chemical properties and reactivity to the compound.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-4-hydroxyaminopyridine 1-oxide typically involves the nitration of 3-methylpyridine followed by reduction and subsequent oxidation. The nitration step introduces a nitro group at the fourth position, which is then reduced to an amino group. The final step involves the oxidation of the amino group to form the hydroxyamino group.
Industrial Production Methods
Industrial production of this compound may involve large-scale nitration and reduction processes, utilizing continuous flow reactors to ensure efficient and consistent production. The use of catalysts and optimized reaction conditions can enhance yield and purity.
化学反应分析
Types of Reactions
3-Methyl-4-hydroxyaminopyridine 1-oxide undergoes various chemical reactions, including:
Oxidation: The hydroxyamino group can be further oxidized to form nitroso or nitro derivatives.
Reduction: The compound can be reduced to form amines or hydroxylamines.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the pyridine ring, particularly at positions ortho and para to the nitrogen atom.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are frequently used.
Substitution: Reagents like halogens, alkyl halides, and acyl chlorides are used under acidic or basic conditions to facilitate substitution reactions.
Major Products Formed
Oxidation: Nitroso and nitro derivatives.
Reduction: Amines and hydroxylamines.
Substitution: Various substituted pyridines depending on the reagents used.
科学研究应用
3-Methyl-4-hydroxyaminopyridine 1-oxide has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical properties.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
作用机制
The mechanism of action of 3-Methyl-4-hydroxyaminopyridine 1-oxide involves its interaction with various molecular targets and pathways. The hydroxyamino group can participate in redox reactions, influencing cellular oxidative stress and signaling pathways. The compound’s ability to undergo substitution reactions allows it to interact with enzymes and receptors, modulating their activity.
相似化合物的比较
Similar Compounds
4-Hydroxyaminopyridine 1-oxide: Lacks the methyl group at the third position.
3-Methylpyridine 1-oxide: Lacks the hydroxyamino group at the fourth position.
4-Nitropyridine 1-oxide: Contains a nitro group instead of a hydroxyamino group.
Uniqueness
3-Methyl-4-hydroxyaminopyridine 1-oxide is unique due to the combination of its functional groups, which confer distinct chemical reactivity and potential biological activity. The presence of both a methyl group and a hydroxyamino group on the pyridine ring allows for a wide range of chemical transformations and interactions with biological targets.
属性
CAS 编号 |
14070-03-2 |
|---|---|
分子式 |
C6H8N2O2 |
分子量 |
140.14 g/mol |
IUPAC 名称 |
(NE)-N-(1-hydroxy-3-methylpyridin-4-ylidene)hydroxylamine |
InChI |
InChI=1S/C6H8N2O2/c1-5-4-8(10)3-2-6(5)7-9/h2-4,9-10H,1H3/b7-6+ |
InChI 键 |
AKNBNECJPXGYCF-VOTSOKGWSA-N |
手性 SMILES |
CC\1=CN(C=C/C1=N\O)O |
规范 SMILES |
CC1=CN(C=CC1=NO)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


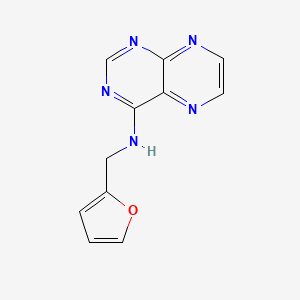
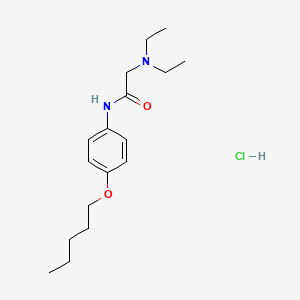
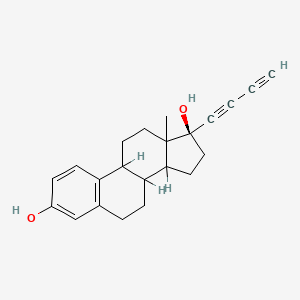
![Naphtho[1,8-de]-1,3-dithiin](/img/structure/B13737208.png)
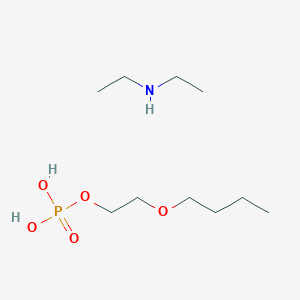
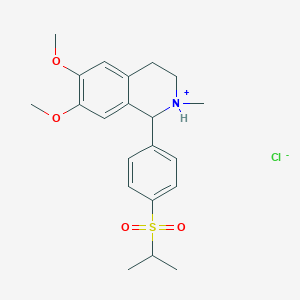
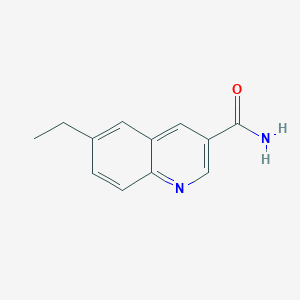
![Benzamide, N-[4-[(3-chlorophenyl)amino]-9,10-dihydro-9,10-dioxo-1-anthracenyl]-](/img/structure/B13737244.png)
![Oxaspiro[3.3]heptane](/img/structure/B13737248.png)
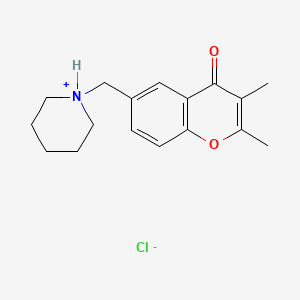
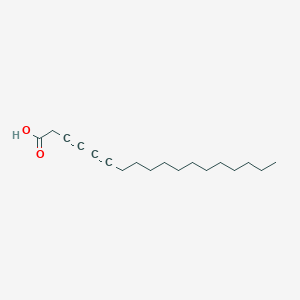
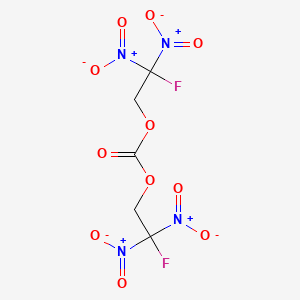
![bis[2-(2-methoxyethoxy)ethyl] (Z)-but-2-enedioate;hexadec-1-ene;tetradec-1-ene](/img/structure/B13737277.png)
